1-Stearoyl-sn-glycero-3-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

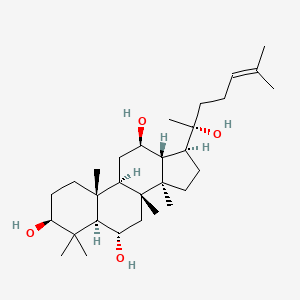

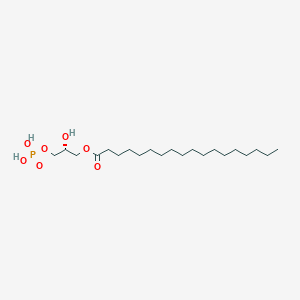

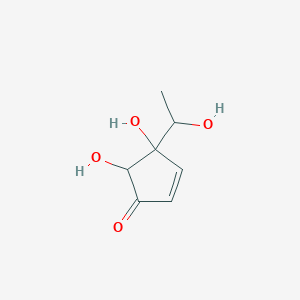

1-stearoyl-sn-glycero-3-phosphate is a 1-acyl-sn-glycerol 3-phosphate in which the 1-acyl substituent is specified as stearoyl (octadecanoyl). It has a role as a metabolite. It derives from an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-sn-glycero-3-phosphate(2-).

Aplicaciones Científicas De Investigación

Stimulation of Enzymatic Activity : 1-Stearoyl-sn-glycero-3-phosphate has been found to significantly stimulate the activity of stearoyl-CoA desaturase in mouse liver microsomes. This suggests its role in modifying enzymatic functions in metabolic pathways (Raju & Reiser, 1972).

Cell Signaling and Receptor Activation : This molecule is involved in cell signaling processes. For instance, lysophosphatidic acid (LPA), which includes 1-stearoyl-sn-glycero-3-phosphate, activates G-protein-coupled receptors, triggering Ca2+ mobilization in cells, showing its critical role in cellular communication (Jalink et al., 1995).

Role in Phospholipid Synthesis : 1-Stearoyl-sn-glycero-3-phosphate participates in the synthesis of various phospholipids. For example, in pigeon liver microsomes, it's involved in the production of different species of phosphatidic acid, indicating its significance in lipid metabolism (Hill, Husbands, & Lands, 1968).

Specificity in Enzymatic Reactions : Research shows that 1-stearoyl-sn-glycero-3-phosphate is specifically hydrolyzed by certain enzymes. For instance, phospholipase C from human sperm selectively hydrolyzes this compound, suggesting its specificity in biochemical pathways (Ribbes et al., 1987).

Lipid Mediator Functions : As a lipid mediator, 1-stearoyl-sn-glycero-3-phosphate contributes to various biological activities. For example, platelet-activating factor, which is structurally similar, has been shown to have significant biological activity (Demopoulos, Pinckard, & Hanahan, 1979).

Role in Chloroplast Function : This compound is involved in chloroplast functions, as seen in the specificity of glycerol-3-phosphate acyltransferase from pea and spinach chloroplasts. It's acylated exclusively at the C-1 position, indicating its importance in plant lipid metabolism (Frentzen et al., 2005).

Phospholipid Synthesis in Cells : In macrophage-like cells, the conversion of phosphatidylglycerol to bis(monoacylglycero)phosphate involves 1-stearoyl-sn-glycero-3-phosphate, highlighting its role in cell membrane dynamics (Amidon, Brown, & Waite, 1996).

Metabolic Pathways in Cells : The metabolism of 1-stearoyl-sn-glycero-3-phosphate in NIH 3T3 fibroblasts involves its conversion into various lipid molecules like phosphatidylcholine and triacylglycerol, illustrating its involvement in complex cellular metabolic pathways (Florin-Christensen et al., 1992).

Acyl-Acceptor Specificity : The compound demonstrates specific acyl-acceptor activities in enzymatic reactions, as observed in studies of 1-acylglycerolphosphate acyltransferase and 1-acylglycerophosphorylcholine acyltransferase from rat liver microsomes (Miki et al., 1977).

Structural and Functional Analysis in Organisms : Its isozymes, like sn-glycerol-3-phosphate dehydrogenase, have been isolated and analyzed in organisms like Drosophila melanogaster, providing insights into its structural and functional roles in different species (Niesel et al., 1980).

Propiedades

Número CAS |

65494-37-3 |

|---|---|

Nombre del producto |

1-Stearoyl-sn-glycero-3-phosphate |

Fórmula molecular |

C21H43O7P |

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

[(2R)-2-hydroxy-3-phosphonooxypropyl] octadecanoate |

InChI |

InChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26)/t20-/m1/s1 |

Clave InChI |

LAYXSTYJRSVXIH-HXUWFJFHSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)

![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)

![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)